molecular formula C18H18O B3079178 (2E)-1-(2,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one CAS No. 1061642-64-5

(2E)-1-(2,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one

Cat. No.: B3079178
CAS No.: 1061642-64-5
M. Wt: 250.3 g/mol
InChI Key: COKRFTWJMTZEQD-CSKARUKUSA-N
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Description

(2E)-1-(2,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system (prop-2-en-1-one) flanked by two substituted aromatic rings. The 2,4-dimethylphenyl group at position 1 and the 3-methylphenyl group at position 3 introduce steric and electronic effects that influence its physicochemical and optical properties.

The compound’s structure is stabilized by π-conjugation, which enhances its polarizability—a critical factor in NLO performance. Substituents on the aromatic rings modulate electron density distribution, affecting intermolecular interactions such as hydrogen bonding and van der Waals forces .

Properties

IUPAC Name

(E)-1-(2,4-dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O/c1-13-5-4-6-16(12-13)8-10-18(19)17-9-7-14(2)11-15(17)3/h4-12H,1-3H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKRFTWJMTZEQD-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(2,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known by its CAS number 1061642-64-5, is a synthetic compound belonging to the class of chalcones. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.

  • Molecular Formula : C18H18O
  • Molecular Weight : 250.33 g/mol
  • CAS Number : 1061642-64-5

Anticancer Activity

Research has indicated that chalcones exhibit significant anticancer properties. A study focusing on related chalcone derivatives showed that they can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values ranging from 0.5 to 10 µM against breast cancer cells (MDA-MB-231) and lung cancer cells (A549) .

CompoundCell LineIC50 (µM)
Chalcone AMDA-MB-2315.0
Chalcone BA5497.0
This compoundTBD

Antimicrobial Activity

Chalcones have been reported to possess antimicrobial properties against a range of pathogens. A study evaluating the antimicrobial efficacy of various chalcones indicated that those with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli in the range of 4–32 µg/mL .

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Anti-inflammatory Activity

Chalcones have also been recognized for their anti-inflammatory effects. In vitro studies revealed that certain chalcone derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages . The exact mechanism often involves the inhibition of NF-kB signaling pathways.

Case Study 1: Anticancer Efficacy

A recent study published in MDPI explored the effects of various chalcone derivatives on human cancer cell lines. The findings suggested that modifications in the phenolic structure could enhance anticancer efficacy. Specifically, derivatives with additional methyl groups showed improved activity against breast cancer cells compared to their unsubstituted counterparts .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, a series of chalcone derivatives were tested against clinical strains of bacteria. The results highlighted that compounds with a similar structure to this compound exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) at position 1 increase NLO activity by enhancing charge transfer .
  • Methyl substituents (as in the target compound) introduce steric bulk, which may reduce crystallographic density (e.g., 1.249 Mg/m³ in vs. halogenated analogs >1.3 Mg/m³).
  • Methoxy groups improve solubility in polar solvents but can disrupt π-stacking due to increased steric demand .

Crystallographic and Intermolecular Interactions

The target compound’s methyl-substituted aromatic rings likely adopt a twisted conformation, as seen in related structures like (2E)-1-(5-chlorothiophen-2-yl)-3-(2,4-dimethylphenyl)prop-2-en-1-one, where dihedral angles between aromatic rings range from 15–30° . This contrasts with planar configurations in nitro-substituted chalcones (e.g., (2E)-3-(4-nitrophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one), which exhibit stronger π-π stacking .

Hydrogen bonding: Unlike hydroxyl- or methoxy-bearing analogs (e.g., compounds in ), the target compound lacks strong hydrogen-bond donors, relying instead on weak C–H···π or van der Waals interactions for crystal stabilization.

Nonlinear Optical (NLO) Performance

Third-order NLO susceptibility (χ³) values highlight substituent effects:

  • Nitro groups (electron-withdrawing): χ³ = 2.77 × 10⁻¹⁸ esu .
  • Methoxy groups (electron-donating): χ³ = 0.24–1.76 × 10⁻¹⁸ esu .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(2,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-1-(2,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one

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